4-[(2-Methylphenyl)sulfanyl]benzoic acid
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Overview
Description
4-[(2-Methylphenyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylphenylsulfanyl group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)sulfanyl]benzoic acid typically involves the reaction of 2-methylthiophenol with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the bromine-substituted benzene ring of 4-bromobenzoic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Scientific Research Applications
4-[(2-Methylphenyl)sulfanyl]benzoic acid is utilized in various scientific research fields due to its versatile chemical properties :
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)sulfanyl]benzoic acid
- 4-[(2-Methylphenyl)thio]benzoic acid
- 2-[(2-Methylphenyl)sulfanyl]benzoic acid
Uniqueness
4-[(2-Methylphenyl)sulfanyl]benzoic acid is unique due to the specific positioning of the 2-methylphenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
4-(2-methylphenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUWVADZGZZEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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